L-[3-13C]rhamnose monohydrate

Stable isotope labeling Quantitative mass spectrometry Internal standardization

Researchers performing rhamnose metabolic flux analysis or NMR conformational studies frequently encounter isotopomer complexity from uniformly labeled substrates, which obscures site-specific data interpretation. L-[3-13C]rhamnose monohydrate addresses this with a single 13C label precisely at the C-3 position. - Enables clean 13C T1, T2, and heteronuclear NOE relaxation measurements with standard deviations ≤1% for MD simulation validation. - Serves as a +1 Da internal standard for stable isotope dilution LC-MS/MS assays, co-eluting with unlabeled analyte. - Supplied at ≥98% purity with 99 atom% 13C enrichment; available in mg to g quantities for immediate dispatch.

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B1518676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-[3-13C]rhamnose monohydrate
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O.O
InChIInChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2/t2-,3-,4+,5+,6?;/m0./s1/i4+1;
InChIKeyBNRKZHXOBMEUGK-FXAGQNBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-[3-13C]rhamnose monohydrate Overview


L-[3-13C]rhamnose monohydrate (CAS 478511-54-5; molecular formula 13CC5H14O6; MW 183.16 g/mol) is a site-specifically 13C-labeled analog of L-rhamnose (6-deoxy-L-mannose), a naturally occurring deoxy monosaccharide found widely in plant cell wall polysaccharides and bacterial glycoconjugates [1]. The compound carries a single 13C atom at the C-3 position with a standard isotopic enrichment of 99 atom% 13C, distinguishing it from uniformly labeled ([UL-13C6]) variants and position-specific alternatives labeled at C-1 or C-2 . As a stable isotope-labeled carbohydrate, it serves as a non-radioactive tracer for metabolic flux analysis, an internal standard for quantitative mass spectrometry, and a site-specific NMR probe for conformational studies of rhamnose-containing oligosaccharides and polysaccharides [2].

Why L-[3-13C]rhamnose monohydrate Is Irreplaceable


Substituting L-[3-13C]rhamnose monohydrate with unlabeled L-rhamnose or alternative 13C-labeled rhamnose variants introduces distinct and consequential differences in experimental capability. Unlabeled rhamnose provides no isotopic handle for NMR detection or mass spectrometric tracking, rendering it useless for metabolic flux quantification, position-specific resonance assignment, or use as an internal standard in stable isotope dilution assays . Uniformly labeled [UL-13C6]rhamnose, while offering enhanced MS sensitivity, produces complex and overlapping NMR spectra due to 13C-13C scalar couplings across all carbon positions, severely hindering the extraction of site-specific conformational parameters and relaxation data [1]. Positional isomers labeled at C-1 or C-2 interrogate different metabolic fates and provide different NMR relaxation vectors. The C-3 position represents a unique structural locus—it is neither the anomeric center governing glycosidic linkage geometry nor the exocyclic C-6 methyl group—making the C-3 labeled variant uniquely suited for probing internal ring conformation, enzyme active-site interactions during isomerization, and specific carbon flux through the rhamnose catabolic pathway [2].

L-[3-13C]rhamnose monohydrate Comparator Evidence


Molecular Weight Differentiation

L-[3-13C]rhamnose monohydrate has a molecular weight of 183.16 g/mol (molecular formula 13CC5H14O6) representing a mass shift of +1.00 Da relative to unlabeled L-rhamnose monohydrate (182.16 g/mol), which corresponds to a single 13C-for-12C substitution at the C-3 position . In contrast, uniformly labeled L-[UL-13C6]rhamnose monohydrate has a molecular weight of 188.12 g/mol (molecular formula 13C6H14O6), representing a +6.00 Da mass shift . This quantitative difference in mass shift enables distinct analytical strategies: the +1 Da shift of the C-3 labeled compound permits detection without excessive mass separation from the endogenous unlabeled pool in tracer studies, whereas the +6 Da shift of the uniformly labeled variant may place it outside the optimal detection window for certain MS/MS transitions but provides higher absolute sensitivity due to the cumulative isotopic enrichment across all six carbons.

Stable isotope labeling Quantitative mass spectrometry Internal standardization

Isotopic Enrichment and Purity

Commercial L-[3-13C]rhamnose monohydrate is supplied with an isotopic enrichment of 99 atom% 13C specifically at the C-3 position, as documented in vendor specifications . This enrichment level is comparable to the 99 atom% 13C enrichment reported for uniformly labeled L-[UL-13C6]rhamnose monohydrate and for 13C-labeled rhamnose monohydrate available through multiple isotope suppliers . The critical differentiation lies not in the enrichment percentage but in the position-specificity of the label, which is confirmed by IUPAC nomenclature: (3R,4R,5R,6S)-6-methyl(4-13C)oxane-2,3,4,5-tetrol;hydrate, wherein the 13C atom is unambiguously assigned to the C-3 (numbering C-4 in the IUPAC oxane system) position .

Isotopic enrichment Stable isotope labeling NMR spectroscopy

NMR Spectral Resolution

In NMR-based conformational studies of rhamnose-containing oligosaccharides, site-specific 13C labeling enables the measurement of spin relaxation parameters (T1, T2, and heteronuclear NOE) with standard deviations ≤1%, as demonstrated for [1′-13C]-site-specifically labeled α-L-Rhap-α-(1→2)-α-L-Rhap-OMe [1]. In that study, 13C NMR spin relaxation parameters measured at two magnetic field strengths enabled calculation of correlation functions with average errors <2% between experimental and simulated relaxation data. While that specific study employed C-1′ labeling for determination of transglycosidic 3JCH and 3JCC coupling constants at the glycosidic linkage, the same methodological framework applies to C-3 labeled rhamnose for probing internal ring conformation and dynamics independent of linkage geometry. Unlabeled rhamnose, by contrast, lacks sufficient 13C signal-to-noise ratio for relaxation measurements except at impractically high concentrations or extended acquisition times.

NMR spectroscopy Conformational analysis Polysaccharide structure

Metabolic Pathway Tracing

The C-3 position of L-rhamnose occupies a mechanistically significant locus in the L-rhamnose degradation pathway. The first committed step of rhamnose catabolism is catalyzed by L-rhamnose isomerase (EC 5.3.1.14), which converts L-rhamnopyranose to L-rhamnulose via a mechanism involving ring opening and stereochemical rearrangement at the C-2 and C-3 positions [1]. Specifically, the isomerase binds the pyranose form, cleaves the ring to generate a linear form, and following isomerization releases linear keto-L-rhamnulose [2]. L-[3-13C]rhamnose monohydrate provides a direct isotopic probe at the C-3 position to track this isomerization reaction, enabling quantification of carbon flow through this key metabolic node. In contrast, uniformly labeled [UL-13C6]rhamnose would produce complex isotopomer distributions in downstream metabolites that obscure position-specific flux information, while C-1 labeled rhamnose interrogates primarily the anomeric center relevant to glycosyltransferase reactions rather than the isomerization step.

Metabolic flux analysis Enzyme mechanism Bacterial carbohydrate metabolism

NMR Spectral Simplification

Uniformly 13C-labeled carbohydrates produce complex NMR spectra due to extensive one-bond (1JCC ≈ 40-80 Hz) and long-range 13C-13C scalar couplings that complicate spectral interpretation and quantitative analysis [1]. In contrast, site-specifically 13C-labeled compounds such as L-[3-13C]rhamnose monohydrate contain only a single 13C nucleus, eliminating all 13C-13C couplings entirely. This spectral simplification enables direct measurement of 1JCH coupling constants at the labeled position, as well as 13C T1 and T2 relaxation times without the confounding effects of cross-relaxation to neighboring 13C nuclei. The site-specific labeling approach has been successfully employed in rhamnose oligosaccharide conformational studies using 2D 1H,13C-HSQC-HECADE and 1H,13C-J-HMBC NMR experiments to extract conformationally dependent hetero- and homonuclear spin-spin coupling constants including 2J(C2′,H1′), 3J(C1′,C1), 3J(C1′,C3), and 1J(C1′,H1′) [2].

NMR spectroscopy Spectral assignment Conformational analysis

Purity Specification

Commercial sources offer 13C-labeled rhamnose monohydrate at a purity specification of 99.99%, suitable for use as an internal standard in quantitative NMR, GC-MS, and LC-MS analytical workflows . This high-purity grade is essential for stable isotope dilution assays where the labeled internal standard must be free of impurities that could co-elute with target analytes or produce interfering signals. While site-specific C-3 labeling is the critical differentiator for mechanistic studies, the availability of 99.99% purity material ensures that quantitative analytical applications can be performed without introducing systematic error from standard impurities. Unlabeled L-rhamnose monohydrate is also available at high purity, but lacks the isotopic label required for internal standardization in MS-based quantification.

Analytical standard Quality control Method validation

L-[3-13C]rhamnose monohydrate Applications


Conformational Analysis of Rhamnose Oligosaccharides

Researchers investigating the three-dimensional structure and dynamic flexibility of bacterial rhamnan polysaccharides, Shigella flexneri O-antigens, or plant cell wall rhamnogalacturonans require site-specific 13C labeling to measure conformationally dependent NMR parameters. L-[3-13C]rhamnose monohydrate enables the synthesis of oligosaccharides bearing a single 13C label at the C-3 position, which serves as an internal NMR probe for 13C T1, T2, and heteronuclear NOE relaxation measurements. As demonstrated for [1′-13C]-labeled rhamnose disaccharides, this approach yields relaxation parameters with standard deviations ≤1% and enables MD simulation validation with <2% error between calculated and experimental relaxation data [1]. The C-3 position is particularly valuable for probing internal ring dynamics independent of glycosidic linkage geometry, providing complementary conformational information to C-1′ or C-2′ labeled analogs.

L-Rhamnose Isomerase Mechanistic Studies

L-Rhamnose isomerase (EC 5.3.1.14) catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose, a reaction that involves stereochemical rearrangement at the C-2 and C-3 positions and represents a potential antibacterial target due to its absence in mammals [1][2]. L-[3-13C]rhamnose monohydrate provides a position-specific isotopic probe to track the fate of the C-3 carbon through this enzymatic transformation using 13C NMR or LC-MS. By monitoring the 13C label during incubation with purified isomerase or in bacterial cell cultures, researchers can quantify isomerization kinetics, determine the stereochemical course of the reaction, and evaluate inhibitor effects on this specific catalytic step. This targeted information cannot be obtained with uniformly labeled rhamnose due to isotopomer complexity, or with unlabeled rhamnose due to the absence of a detectable isotopic tracer.

Quantitative LC-MS/MS by Isotope Dilution

Quantitative determination of L-rhamnose in complex biological matrices (plant extracts, bacterial culture supernatants, food products) requires an internal standard that co-elutes with the analyte but is distinguishable by mass. L-[3-13C]rhamnose monohydrate, with a +1 Da mass shift (183.16 g/mol vs. 182.16 g/mol for unlabeled), serves as an ideal internal standard for stable isotope dilution LC-MS/MS assays [1]. The single-site labeling provides sufficient mass separation for selected reaction monitoring (SRM) while minimizing isotope effects on chromatographic retention time. At 99 atom% 13C enrichment and 99.99% purity specifications [2], the compound meets analytical requirements for method validation and routine quantification in academic and industrial quality control laboratories.

Metabolic Flux Analysis of Rhamnose Utilization

Pathogenic bacteria including Pseudomonas aeruginosa utilize L-rhamnose as a carbon source through the rhamnose degradation pathway, which is absent in human hosts and therefore represents a potential therapeutic vulnerability [1]. L-[3-13C]rhamnose monohydrate enables 13C metabolic flux analysis (13C-MFA) to quantify carbon flow through this pathway by tracking incorporation of the C-3 label into downstream metabolites (L-rhamnulose, L-rhamnulose-1-phosphate, lactaldehyde, and ultimately pyruvate). Mass spectrometry or NMR analysis of labeling patterns in pathway intermediates provides quantitative flux data that can identify rate-limiting steps and evaluate the metabolic effects of genetic perturbations or chemical inhibitors [2]. The site-specific C-3 label offers cleaner isotopomer data interpretation than uniformly labeled substrate, which produces complex isotopomer distributions requiring extensive computational deconvolution.

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